Thermal Stability Differentiator: Gas-Phase Activation Energy Relative to Cyano- and Aryl-Substituted Analogs
Ethyl 3-oxo-2-(phenylhydrazono)butanoate (Compound 6) exhibits a distinct kinetic profile during gas-phase thermolysis compared to five closely related hydrazonoketone and hydrazonoester analogs. Its unique reactivity profile arises from the combination of an ethyl ester with a methyl ketone, differentiating it from cyano-substituted analogs [1].
| Evidence Dimension | Gas-Phase Thermolysis Arrhenius Parameters (log A and Activation Energy Ea) |
|---|---|
| Target Compound Data | log A = 11.90 s⁻¹, Ea = 143.3 kJ mol⁻¹ |
| Comparator Or Baseline | 1-cyano-1-phenylhydrazonopropanone (1): log A = 10.42, Ea = 140.8; 1-cyano-1-(p-nitrophenylhydrazono)propanone (2): log A = 11.19, Ea = 135.4; 1-cyano-1-(p-methoxyphenylhydrazono)propanone (3): log A = 10.68, Ea = 144.9; 1-cyano-3-phenyl-1-phenylhydrazonopropanone (4): log A = 11.76, Ea = 137.8; 1-cyano-1-phenylhydrazonobutanone (5): log A = 11.29, Ea = 145.9 |
| Quantified Difference | Ea differs from the most stable analog (2) by +7.9 kJ/mol and from the least stable (5) by -2.6 kJ/mol. log A is the highest among all six compounds, indicating a unique entropic factor for decomposition. |
| Conditions | Gas-phase thermolysis, temperature range 503-555 K, first-order kinetics measured in a static reactor. |
Why This Matters
For applications involving thermal stress (e.g., GC-MS purity analysis, high-temperature reactions), this compound decomposes with a quantifiably different energetic barrier than its cyano-substituted analogs, impacting method development and thermal risk assessment.
- [1] Al-Awadi, N. A., Elnagdi, M. H., Kaul, K., Ilingovan, S., & Mathew, T. (1998). Gas‐phase kinetics of elimination reactions of pentane‐2,4‐dione derivatives. Part II. Thermolysis of derivatives and analogues of 3‐phenylhydrazonopentane‐2,4‐dione. International Journal of Chemical Kinetics, 30(7), 457-462. View Source
